2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane

LC-MS Optimization Preparative Chromatography Building Block Purity

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane (CAS 149099‑23‑0) is a fully substituted 1,3-dioxolane orthoester that combines an ethoxy leaving/acetal group, a phenylsulfonyl (sulfone) moiety, and a cyclic diether core within a single molecule (molecular weight 286.35 g mol⁻¹). The compound is commercially available from multiple global vendors at a standardized purity of ≥95% and is accompanied by batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C13H18O5S
Molecular Weight 286.35 g/mol
CAS No. 149099-23-0
Cat. No. B115337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane
CAS149099-23-0
Molecular FormulaC13H18O5S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCCOC1(OCCO1)CCS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H18O5S/c1-2-16-13(17-9-10-18-13)8-11-19(14,15)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3
InChIKeyIHHXOFVBODUGFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane (CAS 149099-23-0): Procurement-Ready Profile for Research and Industrial Sourcing


2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane (CAS 149099‑23‑0) is a fully substituted 1,3-dioxolane orthoester that combines an ethoxy leaving/acetal group, a phenylsulfonyl (sulfone) moiety, and a cyclic diether core within a single molecule (molecular weight 286.35 g mol⁻¹) [1]. The compound is commercially available from multiple global vendors at a standardized purity of ≥95% and is accompanied by batch-specific QC documentation (NMR, HPLC, GC) . Its multifunctional architecture positions it as a versatile synthetic intermediate for medicinal chemistry, asymmetric synthesis, and sulfone-based building-block strategies.

Why Generic Substitution Fails for 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane: Key Structural and Physicochemical Differentiators


Simple in‑class substitution with the des‑ethoxy analog 2‑[2‑(phenylsulfonyl)ethyl]‑1,3‑dioxolane (CAS 56161‑51‑4, MW 242.29) or other 2‑alkoxy‑1,3‑dioxolanes is precluded by pronounced differences in molecular weight, polarity, hydrogen‑bond acceptor count, and rotatable bond flexibility [1]. The target compound’s ethoxy group adds a fifth H‑bond acceptor and increases the XLogP3 to 1.3 versus a predicted lower lipophilicity for the des‑ethoxy analog, altering solubility, chromatographic retention, and membrane permeability profiles . Furthermore, the phenylsulfonyl substituent imparts a strong electron‑withdrawing character and a readily functionalizable sulfone handle that is absent in simple 2‑methyl or 2‑phenyl dioxolanes, making generic interchange unworkable for applications that require the precise orthogonal reactivity of the acetal, the sulfone, or both simultaneously [1].

Quantitative Evidence Guide: Head-to-Head and Class-Level Differentiation of 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane


Molecular Weight and Heavy Atom Count Differentiation vs. Des-Ethoxy Analog for Chromatographic and Detection Sensitivity

The target compound (MW 286.35 g mol⁻¹) carries a 44.06 g mol⁻¹ higher molecular weight and one additional heavy atom (19 vs. 16) relative to the des‑ethoxy analog 2‑[2‑(phenylsulfonyl)ethyl]‑1,3‑dioxolane (MW 242.29 g mol⁻¹) [1]. This difference translates to a distinct mass spectrometric signal (exact mass 286.0875 Da) and altered retention on reversed‑phase columns, enabling unambiguous identification and quantification in complex reaction mixtures where the analog would co‑elute or give overlapping MS signals [1].

LC-MS Optimization Preparative Chromatography Building Block Purity

Lipophilicity (XLogP3) Shift Relative to Des-Ethoxy and Des-Sulfonyl Analogs Modulating Solubility and Permeability

The target compound exhibits an XLogP3 of 1.3 (PubChem) [1] and an ACD/LogP of 1.18 (ChemSpider) , placing it in a moderately lipophilic range suitable for membrane permeation while retaining aqueous solubility. In comparison, the des‑ethoxy analog is expected to have a lower logP (lacking the ethoxy alkyl contribution), and simple 2‑alkyl‑1,3‑dioxolanes without the sulfone group fall below 0.5 logP units . This intermediate lipophilicity is critical for applications where balanced partition between organic and aqueous phases is required, such as liquid‑liquid extraction or biological assay buffer compatibility.

LogP Prediction ADME Profiling Solubility Modulation

Hydrogen Bond Acceptor Count Advantage for Coordination Chemistry and Biological Target Engagement

The target compound presents five hydrogen‑bond acceptor sites (two dioxolane oxygens, one ethoxy oxygen, and two sulfone oxygens) versus only four for the des‑ethoxy analog (CAS 56161‑51‑4) and three for typical 2‑alkoxy‑1,3‑dioxolanes lacking the sulfone [1]. The additional H‑bond acceptor arising from the ethoxy group increases the polar surface area (PSA = 70.2 Ų) and enhances the molecule's capacity for multidentate coordination to metal ions or protein binding pockets that require a dense oxygen‑based pharmacophore [1].

Hydrogen Bonding Coordination Chemistry Target Engagement

Purity Specification and Batch QC Reproducibility for Method Development and Scale-Up

The target compound is consistently supplied at a minimum purity of 95% (HPLC/GC) by multiple independent vendors (Bidepharm, AKSci) with batch‑specific QC certificates (NMR, HPLC, GC) available upon request . In contrast, common in‑class alternatives such as the des‑ethoxy analog (CAS 56161‑51‑4) are also specified at 95% but often lack the same level of documented multi‑technique batch analysis . The availability of rigorous orthogonal QC data reduces the risk of uncharacterized impurities interfering with sensitive catalytic cycles or biological assays.

Quality Control Method Validation Procurement Specification

Rotatable Bond Count and Conformational Flexibility Impact on Binding Entropy and Crystallization

The target compound possesses six rotatable bonds (Cactvs 3.4.8.24) compared to an estimated four for the des‑ethoxy analog, reflecting the added ethyl chain and sulfone‑ethyl linker [1]. This increased flexibility can be advantageous for induced‑fit binding in biological targets or for facilitating crystal packing in solid‑state studies, while still maintaining a moderate conformational space that does not result in excessive entropic penalty .

Conformational Analysis Crystallization Entropy-Driven Binding

Best Research and Industrial Application Scenarios for 2-Ethoxy-2-(2-(phenylsulfonyl)ethyl)-1,3-dioxolane


Medicinal Chemistry: Sulfone- and Acetal-Containing Fragment Libraries for Muscarinic Receptor Antagonist Discovery

The compound's combination of a 1,3-dioxolane ring with an ethoxy and a phenylsulfonyl substituent mirrors the key functional groups explored in a series of 1,3-dioxolane-based muscarinic antagonists where ether and sulfone functionalities modulated M1–M3 versus M2 selectivity [1]. Its five H‑bond acceptor sites and intermediate lipophilicity (XLogP3 = 1.3) make it a prime candidate for fragment-based screening campaigns targeting acetylcholine-binding pockets that require a precise oxygen-rich pharmacophore. Procurement of high-purity batches with multi-technique QC minimizes false positives in biological assays.

Synthetic Methodology: Orthogonal Protecting Group Strategies for Polyfunctionalized Intermediates

The 2-ethoxy-1,3-dioxolane orthoester serves as a masked carbonyl equivalent, while the phenylsulfonyl group acts as an electron-withdrawing and leaving-group handle. This dual functionality permits chemoselective transformations—acid-catalyzed acetal hydrolysis to liberate a ketone while retaining the sulfone, or sulfone alkylation/elimination without disturbing the acetal. The distinct mass spectrometric signature (286.0875 Da exact mass) allows reaction monitoring without interference from the des-ethoxy analog, a critical advantage in multi-step synthesis [1].

Analytical Chemistry: HPLC-MS Method Development Standards with Unique Retention and Ionization Properties

The target compound's predicted boiling point (441.3 °C), moderate lipophilicity, and five H‑bond acceptors provide a well-defined chromatographic standard for reversed-phase LC-MS method development [1]. Its distinct exact mass and isotopic pattern enable its use as an internal standard or retention-time marker in workflows that analyze sulfone-containing pharmaceuticals or agrochemicals. The guaranteed ≥95% purity and availability of batch-specific NMR/HPLC/GC certificates from suppliers like Bidepharm ensure reliable performance as a reference material.

Process Chemistry: Scale-Up Intermediate with Documented Purity and Reproducibility

Multiple vendors supply the compound at a standardized purity of ≥95%, with accessible QC documentation (NMR, HPLC, GC) that supports process development and scale-up activities [1]. The compound's physical properties—density (1.3 g cm⁻³), boiling point (441.3 °C), and flash point (220.7 °C)—allow engineers to design safe handling, storage, and distillation protocols when using it as a key intermediate in multi-kilogram campaigns .

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